molecular formula C15H13ClFNO B5184344 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide

Cat. No. B5184344
M. Wt: 277.72 g/mol
InChI Key: NQGZABRRSOZILW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 acts as a competitive inhibitor of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein by binding to the ATP-binding site of the protein. This binding prevents the hydrolysis of ATP, which is required for the opening and closing of the 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein channel. As a result, the transport of chloride ions across the cell membrane is inhibited, leading to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. This reduction in mucus viscosity leads to improved lung function and reduced risk of respiratory infections. Additionally, 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to improve the absorption of nutrients in the digestive system of cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its high potency and selectivity for 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein inhibition. This compound has been shown to be effective in reducing mucus viscosity and improving lung function in animal models of cystic fibrosis. However, one of the limitations of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 could focus on improving its solubility and bioavailability through the development of novel formulations. Additionally, further studies could investigate the potential therapeutic applications of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 in other diseases that involve abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Finally, the development of more potent and selective 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide inhibitors could lead to the development of more effective treatments for cystic fibrosis.

Synthesis Methods

The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 3-ethylbenzoyl chloride, followed by purification and crystallization. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound has been shown to inhibit the activity of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein, which is responsible for the transport of chloride ions across the cell membrane. Inhibition of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein activity can lead to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.

properties

IUPAC Name

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGZABRRSOZILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide

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